molecular formula C23H16ClN3OS B12901311 N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine CAS No. 920519-99-9

N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine

Cat. No.: B12901311
CAS No.: 920519-99-9
M. Wt: 417.9 g/mol
InChI Key: KLXVOIRVJURYJX-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzo[d]thiazole moiety, a methoxyphenyl group, and a chloroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Chloroquinoline Formation: The chloroquinoline structure is synthesized by the chlorination of quinoline derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole moiety with the chloroquinoline derivative in the presence of a suitable base, such as potassium carbonate (K2CO3), to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the chloroquinoline moiety, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroquinoline site, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anti-tubercular properties .

Medicine: The compound is of interest in medicinal chemistry for the development of therapeutic agents. It has been studied for its potential as an anti-cancer agent, with some derivatives showing cytotoxicity against various cancer cell lines .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Comparison: N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine is unique due to the presence of the methoxyphenyl group and the chloroquinoline moiety. These structural features contribute to its distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher potency in inhibiting specific enzymes and shows a broader range of biological activities .

Properties

CAS No.

920519-99-9

Molecular Formula

C23H16ClN3OS

Molecular Weight

417.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C23H16ClN3OS/c1-28-21-13-15(26-18-10-11-25-20-12-14(24)6-8-16(18)20)7-9-17(21)23-27-19-4-2-3-5-22(19)29-23/h2-13H,1H3,(H,25,26)

InChI Key

KLXVOIRVJURYJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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